N-(3-chlorophenyl)-N'-isopropylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEZUTKGVGMIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for N,N'-Disubstituted Ureas
The synthesis of N,N'-disubstituted ureas, including N-(3-chlorophenyl)-N'-isopropylurea, can be achieved through a variety of chemical strategies. These methods range from classical condensation reactions to modern catalyzed and assisted techniques, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Amine-Based Condensation Reactions
A fundamental and widely employed method for the synthesis of N,N'-disubstituted ureas is the condensation reaction involving amines. researchgate.netbiointerfaceresearch.com This approach typically involves the reaction of an amine with a carbonyl-containing compound. In the context of this compound, this would involve the reaction of 3-chloroaniline (B41212) with an isopropylamine (B41738) derivative.
One common strategy is the reaction of an amine with an isocyanate. biointerfaceresearch.com For the synthesis of this compound, this would entail reacting 3-chloroaniline with isopropyl isocyanate, or conversely, isopropylamine with 3-chlorophenyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions.
Another amine-based condensation method involves the use of carbamates. For instance, N-aryl carbamates can react with aliphatic amines to produce N-aryl-N'-alkyl ureas. nih.gov The reaction of a suitable carbamate (B1207046) precursor of either 3-chloroaniline or isopropylamine with the corresponding amine partner would yield the desired product.
The direct reaction of amines with urea (B33335) itself can also be employed, particularly for the synthesis of symmetrically disubstituted ureas. However, for unsymmetrical ureas like this compound, this method is less direct and can lead to mixtures of products.
| Reactants | Product | Conditions | Reference |
| 3-chloroaniline, Isopropyl isocyanate | This compound | Typically in a solvent like THF or DMF at room temperature | biointerfaceresearch.com |
| Isopropylamine, 3-chlorophenyl isocyanate | This compound | Similar to the above | biointerfaceresearch.com |
| N-Aryl carbamate, Isopropylamine | This compound | Often requires heating | nih.gov |
| N-Isopropyl carbamate, 3-chloroaniline | This compound | Often requires heating | nih.gov |
Isocyanate and Phosgene-Alternative Pathways
The toxicity of phosgene (B1210022) and the hazardous nature of some isocyanates have driven the development of alternative synthetic routes. nih.govmonash.edu These "phosgene-free" and "isocyanate-free" methods offer safer and more environmentally benign approaches to urea synthesis.
One such alternative is the use of N,N'-carbonyldiimidazole (CDI). biointerfaceresearch.com CDI is a solid, stable reagent that can be used to activate an amine, which then reacts with a second amine to form the urea. For the synthesis of this compound, 3-chloroaniline could be reacted with CDI to form an activated intermediate, followed by the addition of isopropylamine. biointerfaceresearch.com
Another approach involves the use of dialkyl or diaryl carbonates. scispace.com The reaction of an amine with a carbonate can lead to the formation of a carbamate, which can then react with a second amine to yield the urea. Calcium oxide has been shown to be an effective catalyst for the synthesis of N,N'-disubstituted ureas from ethylene (B1197577) carbonate and primary amines under mild conditions. scispace.com
The use of in-situ generated isocyanates from sources other than phosgene is also a viable strategy. For example, the Curtius rearrangement of acyl azides can generate isocyanates that are then trapped by an amine. nih.gov
| Reagent | Description | Reference |
| N,N'-Carbonyldiimidazole (CDI) | A solid, safer alternative to phosgene for activating amines. | biointerfaceresearch.com |
| Ethylene Carbonate and CaO | A mild, solid-base catalyzed route to N,N'-disubstituted ureas. | scispace.com |
| Diphenylphosphoryl azide (B81097) (DPPA) | Used in the Curtius rearrangement to generate isocyanates from carboxylic acids. | nih.gov |
Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Carbonylation)
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of ureas. acs.orgresearchgate.net Palladium-catalyzed carbonylation of amines offers a direct route to ureas from readily available starting materials. acs.org
In a typical palladium-catalyzed carbonylation, a mixture of a primary amine and a secondary amine can be reacted with carbon monoxide in the presence of a palladium catalyst to form unsymmetrical ureas. acs.org For this compound, a mixture of 3-chloroaniline and isopropylamine would be subjected to these conditions. The reactions are often carried out at elevated temperatures and pressures. acs.org
The catalytic system typically consists of a palladium source, such as PdI2, and a co-catalyst or ligand. acs.org The choice of solvent can also influence the reaction efficiency. The mechanism is believed to involve the formation of a palladium-carbonyl complex, which then undergoes nucleophilic attack by the amines. nih.gov
Ruthenium-catalyzed N-H insertion reactions have also been explored as an isocyanate-free route to polyureas, a concept that could potentially be adapted for the synthesis of discrete urea molecules. nih.gov
Microwave-Assisted Organic Synthesis of Urea Compounds
Microwave-assisted organic synthesis (MAOS) has gained significant traction in recent years as a method to accelerate chemical reactions. researchgate.neterowid.org The synthesis of urea compounds is no exception, with microwave irradiation often leading to dramatically reduced reaction times and improved yields. chemistryviews.orgresearchgate.net
The reaction of amines with potassium cyanate (B1221674) in water under microwave irradiation has been shown to be a rapid and efficient method for preparing monosubstituted ureas. chemistryviews.orgresearchgate.net This could be a viable route for preparing an intermediate that is then further functionalized. A one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has been successfully accelerated using microwave irradiation, with reaction times as short as 1-5 minutes. nih.gov
The application of microwave heating can be particularly advantageous for reactions that are sluggish under conventional heating, or for the rapid generation of compound libraries for screening purposes. researchgate.net
Functional Group Interconversions and Derivatization Strategies for this compound
While direct research on the functional group interconversions and derivatization of this compound is limited, general principles of organic synthesis allow for the prediction of a range of potential transformations. fiveable.mesolubilityofthings.comvanderbilt.eduorganic-chemistry.org These modifications can be targeted at the chlorophenyl ring, the isopropyl group, or the urea linkage itself.
The chlorine atom on the phenyl ring represents a key site for functionalization. Through nucleophilic aromatic substitution (SNAr) reactions, the chloro group could potentially be replaced by other nucleophiles, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. A more versatile approach would be through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, which could introduce a wide variety of substituents at the 3-position of the phenyl ring.
The isopropyl group is generally less reactive. However, radical halogenation could potentially introduce a halogen at the tertiary carbon, which could then be subjected to further substitution or elimination reactions.
The urea functionality itself can also be a site for derivatization. N-alkylation or N-acylation of the urea nitrogens is possible, which can be used to modulate the compound's properties. nih.gov For instance, N-methylation can disrupt the planarity of the urea group, which can be a useful strategy in drug design. nih.gov
Reaction Kinetics and Mechanistic Studies of Synthetic Pathways
The kinetics and mechanisms of urea formation are highly dependent on the chosen synthetic route. For the common synthesis of unsymmetrical ureas from an amine and an isocyanate, the reaction generally follows second-order kinetics, being first order in each reactant. The reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
In the case of palladium-catalyzed carbonylation, the mechanism is more complex. It is generally accepted that the reaction proceeds through a series of steps involving the formation of a palladium-carbonyl complex, followed by insertion of carbon monoxide into a palladium-amine bond, and subsequent reductive elimination to form the urea. nih.gov The rate-determining step can vary depending on the specific catalyst system and reaction conditions.
For isocyanate-free routes, such as those employing CDI or carbonates, the mechanism involves the in-situ formation of a reactive intermediate. With CDI, an acylimidazolium species is formed, which is then attacked by the second amine. In the case of ruthenium-catalyzed carbene insertion into the N-H bonds of urea, kinetic and DFT studies have suggested that the rate-determining step is the nucleophilic attack of urea on a Ru-carbene moiety. nih.govnih.gov
The synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles has been shown to involve two zwitterionic intermediates, with the rate-limiting step being a base-catalyzed proton transfer. uts.edu.au While not directly applicable to this compound, these studies provide valuable insights into the mechanistic intricacies of urea formation.
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for widely used compounds like this compound. Traditional methods for synthesizing substituted ureas often involve hazardous reagents, such as phosgene, and volatile organic solvents, which pose environmental and safety risks. rsc.org Green chemistry principles aim to mitigate these issues by designing processes that are more efficient, use safer substances, and minimize waste generation. Key areas of innovation in the synthesis of this compound include the use of alternative energy sources, greener solvents, and advanced catalytic systems.
One of the prominent green approaches is the use of microwave irradiation as an alternative to conventional heating. Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to mere minutes, and improve product yields. nih.govacs.org This rapid and uniform heating is more energy-efficient and can often be conducted in the absence of a solvent or in greener solvents, further enhancing the environmental credentials of the synthesis. chemistryviews.org For the synthesis of this compound, microwave irradiation could be applied to the reaction between 3-chloroaniline and an isopropyl isocyanate precursor, potentially leading to a cleaner and more efficient process. organic-chemistry.org
The replacement of conventional organic solvents is another cornerstone of green synthesis. Research has demonstrated the feasibility of conducting urea synthesis in water , which is the most environmentally benign solvent. rsc.orgacs.org "On-water" reactions can be surprisingly effective for the synthesis of unsymmetrical ureas from isocyanates and amines. acs.org The hydrophobic nature of the reactants can lead to their aggregation in water, which in some cases accelerates the reaction. This approach offers the significant advantages of simple product isolation by filtration and the potential for recycling the aqueous medium. acs.org The synthesis of N-substituted ureas in water, sometimes with the aid of a catalyst or promoter, has been shown to produce high yields and purity, avoiding the need for silica (B1680970) gel chromatography. rsc.org
Beyond water, other bio-alternative solvents are being explored. Cyrene, a solvent derived from cellulose, has been successfully used for the synthesis of ureas from isocyanates and secondary amines, offering a non-toxic and biodegradable alternative to commonly used polar aprotic solvents like N,N-dimethylformamide (DMF). rsc.org The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, also represents a green alternative, as these solvents are often biodegradable, non-toxic, and can act as both the solvent and a catalyst. nih.govfrontiersin.org
Catalytic innovations are at the forefront of green urea synthesis, aiming to replace stoichiometric reagents with more efficient and selective catalysts. This includes the development of non-phosgene routes that utilize safer carbonyl sources like carbon monoxide (CO) or carbon dioxide (CO2). nih.govoup.com For instance, bimetallic catalytic systems, such as cobalt/copper, have been shown to facilitate the direct carbonylative synthesis of unsymmetrical ureas from primary and secondary amines with high selectivity. nih.govoup.com Metal-free approaches have also been developed, where CO2 is used as the carbonyl source in the presence of a dehydrating agent to form an isocyanate intermediate in situ, which then reacts with an amine to yield the desired urea. researchgate.netacs.org
Solvent-free synthesis , also known as neat reaction, is another effective green chemistry strategy. By eliminating the solvent entirely, this approach reduces waste and simplifies the purification process. researchgate.netnih.govrsc.org Solvent-free reactions are often facilitated by microwave irradiation or by grinding the solid reactants together, sometimes with a solid-supported catalyst. nih.gov
Phase-transfer catalysis (PTC) offers a solution for reactions involving immiscible reactants, such as an aqueous solution of a salt and an organic substrate. crdeepjournal.orgwikipedia.orgyoutube.com In the context of this compound synthesis, a phase-transfer catalyst could facilitate the reaction between an aqueous phase containing a reagent and an organic phase containing the substituted aniline (B41778) or isocyanate, thereby enhancing the reaction rate and eliminating the need for a homogeneous solvent system. crdeepjournal.org
These green chemistry approaches hold significant promise for the sustainable production of this compound, offering pathways that are safer, more efficient, and have a lower environmental impact compared to traditional synthetic methods.
Research Findings on Green Urea Synthesis
The following table summarizes key findings from research on green chemistry approaches applicable to the synthesis of substituted ureas, including conditions that could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Reactants/Substrates | Reaction Conditions | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | (Hetero)aromatic acids and amines | Diphenylphosphoryl azide, 1-5 min microwave irradiation | Rapid (1-5 min) one-pot synthesis of unsymmetrical ureas in good to excellent yields. | nih.govacs.org |
| "On-Water" Synthesis | Isocyanates and amines | Reaction in water at room temperature | Facile, sustainable, and chemoselective process with simple product isolation by filtration and recyclable water effluent. Avoids toxic organic solvents. | acs.org |
| Bio-alternative Solvent | Isocyanates and secondary amines | Cyrene as solvent | Eliminates the use of toxic solvents like DMF and allows for simple work-up. | rsc.org |
| Catalytic Carbonylation | Primary and secondary amines with CO or CO2 | Cobalt/copper bimetallic catalysis | Direct, selective synthesis of unsymmetrical ureas, avoiding phosgene. Can utilize CO2 as a carbonyl source. | nih.govoup.com |
| Solvent-Free Synthesis | Arylamines and arylsulfonyl chlorides | Grinding at room temperature with NaHCO3 | Mild, convenient, and avoids toxic solvents. High yields and purity. | researchgate.net |
| Phase-Transfer Catalysis | Alkyl halides and anions | Quaternary ammonium (B1175870) salts as catalysts | Increases reaction rates between immiscible reactants, allowing the use of water and reducing the need for organic solvents. | crdeepjournal.orgwikipedia.org |
High Resolution Structural Characterization and Solid State Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(3-chlorophenyl)-N'-isopropylurea, both one-dimensional and multi-dimensional NMR methods provide critical insights into its conformational and bonding arrangements.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC) for Elucidation
Multi-dimensional NMR techniques are instrumental in resolving complex spectral overlaps and establishing connectivity between atoms.
COrrelation SpectroscopY (COSY): This 2D NMR experiment identifies protons that are J-coupled, revealing which protons are neighbors in the molecular structure. sdsu.edu In the context of this compound, COSY spectra would show correlations between the protons on the isopropyl group and the adjacent N-H proton, as well as correlations among the protons on the chlorophenyl ring. This helps to confirm the connectivity within these fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon-13 atoms. sdsu.edu This is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. For this compound, HSQC would definitively link each proton on the aromatic ring and the isopropyl group to its corresponding carbon atom. youtube.com This technique is particularly useful for resolving ambiguity in the assignment of carbon signals. youtube.com
Solid-State NMR for Polymorphism and Intermolecular Interactions
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers a unique window into the structure and dynamics in the solid phase. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, and for probing intermolecular interactions like hydrogen bonding. For urea (B33335) derivatives, ssNMR can reveal details about the hydrogen bonding network that governs the crystal packing. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Functional Group Analysis
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the urea moiety, the C=O (amide I) stretching vibration, and the C-N stretching and N-H bending (amide II) vibrations. The presence and position of these bands confirm the urea functional group. Additionally, characteristic peaks for the aromatic C-H and C=C stretching vibrations of the chlorophenyl ring, as well as the C-Cl stretching vibration, would be observed.
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) (Approximate) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide I) | 1630-1695 |
| N-H Bend / C-N Stretch (Amide II) | 1510-1570 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes). The fragmentation of N,N'-substituted ureas in the mass spectrometer often involves cleavage of the C-N bonds of the urea group, leading to the elimination of an isocyanate moiety. nih.gov This characteristic fragmentation provides strong evidence for the urea linkage and the nature of the substituents on the nitrogen atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. nih.govrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, primarily due to the π → π* electronic transitions of the substituted benzene (B151609) ring. The presence of the chlorine atom and the urea group as substituents on the phenyl ring will influence the position and intensity of these absorption bands.
X-ray Crystallography for Molecular Geometry and Supramolecular Assembly
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net
Single-Crystal X-ray Diffraction of this compound and its Analogues
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated single-crystal X-ray structure for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), a wealth of information can be gleaned from the analysis of its close analogues, particularly other phenylurea herbicides.
Studies on related compounds, such as diuron (B1670789) (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), provide significant insights into the expected molecular conformation and crystal packing. ifremer.frresearchgate.net The crystal structure of diuron reveals a nearly planar urea group, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group. ifremer.fr This planarity is a common feature in urea derivatives and is anticipated in this compound.
To provide a comparative framework, the crystallographic data for a representative phenylurea analogue is presented below. This data serves as a model for the anticipated structural parameters of this compound.
| Parameter | Value for 1-(2-chlorophenyl)-3-(p-tolyl)urea repec.org |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 23.904(2) |
| b (Å) | 4.6173(3) |
| c (Å) | 11.6906(13) |
| β (°) | 96.895(9) |
| Volume (ų) | 1281.0(2) |
| Z | 4 |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The solid-state structure of urea derivatives is predominantly directed by a network of intermolecular hydrogen bonds. The urea moiety itself is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), leading to the formation of robust and predictable hydrogen-bonded motifs.
In the crystal structures of analogous phenylureas, the most common hydrogen bonding interaction is the formation of a centrosymmetric dimer via N-H···O=C hydrogen bonds. These dimers can then further assemble into one-dimensional tapes or chains, which subsequently pack to form the three-dimensional crystal lattice. The specific arrangement of these chains is influenced by weaker interactions, such as C-H···π and halogen bonding, where applicable.
The table below details the typical hydrogen bond geometries observed in a related phenylurea structure, which can be considered representative for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N(2)-H(2A)···O(1) | 0.86 | 2.025(2) | 2.87(1) | 155.40(18) |
| N(1)-H(1)···O(1) | 0.86 | 2.174(2) | 3.01(1) | 149.95(17) |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of materials. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, the phenomenon is well-documented in other urea derivatives. fairsharing.org The potential for polymorphism in this compound is therefore significant and would likely arise from different arrangements of the hydrogen-bonded networks or variations in the molecular conformation.
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another important aspect of solid-state chemistry. Urea and its derivatives are excellent co-crystal formers due to their strong hydrogen bonding capabilities. researchgate.net Co-crystals can be engineered to modify the physicochemical properties of a compound. Investigations into the co-crystallization of this compound with other molecules, known as co-formers, could lead to the discovery of new solid forms with tailored properties. The selection of co-formers would typically be based on their ability to form complementary hydrogen bonds with the urea functionality.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(3-chlorophenyl)-N'-isopropylurea, DFT calculations are instrumental in determining its fundamental chemical properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For this compound, this analysis reveals the preferred spatial arrangement of the chlorophenyl and isopropylurea (B1583523) moieties. The planarity of the urea (B33335) bridge and the rotational barriers around the C-N bonds are key determinants of its interaction with target proteins.
While specific bond lengths and angles for this compound are not widely published, a hypothetical optimized geometry based on similar structures would likely exhibit the parameters shown in the interactive table below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| Bond Length | N-C (urea) | ~1.38 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | N-C-N (urea) | ~118° |
Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity.
For phenylurea herbicides, the electronic properties of the aromatic ring and the urea group significantly influence the HOMO and LUMO energy levels. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to lower both the HOMO and LUMO energies.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the EPS would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms of the N-H groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. This information is vital for understanding intermolecular interactions, particularly hydrogen bonding with its biological target.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. MD simulations can reveal the conformational landscape of this compound, showing how it flexes and changes shape in different environments, such as in water or a lipid bilayer. These simulations are crucial for understanding how the molecule traverses biological membranes and how its conformation adapts upon binding to its target site. Solvent effects, which can significantly influence the molecule's stability and reactivity, are also effectively studied using MD.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focused on Intrinsic Chemical Properties and Reactivity)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For phenylurea herbicides, QSAR models have been developed to predict their herbicidal potency. nih.govacs.org These studies have consistently shown that the herbicidal activity is strongly influenced by a combination of electronic, steric, and hydrophobic properties. nih.gov
Key molecular descriptors that are often found to be significant in QSAR models for phenylurea herbicides include:
LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which is crucial for the transport of the herbicide to its target site.
Electronic Parameters: Such as Hammett constants or calculated atomic charges, which describe the electronic influence of substituents on the phenyl ring. The electronic properties of the molecule are key descriptors affecting its toxicity. nih.gov
Steric Parameters: Like molar refractivity or Taft steric parameters, which account for the size and shape of the molecule and its substituents. Spatial structural descriptors have been identified as important factors in the toxicity of phenylurea herbicides. nih.gov
A typical QSAR equation for a series of phenylurea herbicides might look like:
log(1/C) = a(logP) - b(σ) + c(Es) + d
Where C is the concentration required for a certain level of herbicidal activity, and a, b, c, and d are constants determined from regression analysis. These models are valuable for designing new, more effective, and selective herbicides.
Molecular Docking and Binding Site Prediction (Theoretical Interactions with Receptors or Enzymes)
The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis by blocking the QB binding site on the D1 protein of Photosystem II (PSII) in plants. mdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (the herbicide) to its receptor (the D1 protein). mdpi.com
Mechanistic Organic Chemistry and Reactivity Studies
Hydrolysis Mechanisms and Kinetic Studies of N-(3-chlorophenyl)-N'-isopropylurea
This compound is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly alkaline conditions and with heating, it can undergo hydrolytic cleavage. nih.gov The hydrolysis half-life in water is approximately 30 days. who.int In soil, the degradation is more rapid, with a half-life of about 40 days in temperate climates, primarily driven by enzymatic and microbial activity. who.intresearchgate.net This process involves the demethylation at the urea (B33335) nitrogen and hydrolysis of the phenylurea to form metabolites. who.int
Photochemical Reactivity and Photodegradation Mechanisms
The photochemical degradation of this compound is an important transformation pathway in surface waters. While it is relatively stable to direct photolysis by sunlight due to its absorption maximum being outside the solar spectrum, its degradation can be initiated by photosensitizers. nih.govsemanticscholar.org
The presence of dissolved organic matter in water can influence its photolysis. academie-sciences.fr Irradiation at 254 nm leads to its transformation, with the formation of several photoproducts. semanticscholar.org The rate of photodegradation has been observed to follow pseudo-first-order kinetics. academie-sciences.frresearchgate.net
Several intermediates have been identified during the photodegradation of this compound. The primary photoproduct formed upon irradiation at 254 nm is 1-methyl-2-propynyl-(3-chlorophenyl) carbamate (B1207046). semanticscholar.org Other identified photometabolites include 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)urea, 4,4'-diisopropylazobenzene, and 4,4'-diisopropylazoxybenzene. who.int In studies involving TiO2-catalysed photodegradation, by-products resulting from single or multiple hydroxylations of the molecule at various positions have been observed. researchgate.net Substitution of the isopropyl or methyl functional groups by a hydroxyl group has also been noted. researchgate.net
A proposed degradation pathway involves the oxidation of the methyl group, potentially through the formation of a methyleneolate intermediate that is then hydrolyzed. semanticscholar.org
Table 1: Identified Photodegradation Intermediates of this compound
| Intermediate Name | Method of Identification | Reference |
| 1-methyl-2-propynyl-(3-chlorophenyl) carbamate | HPLC, NMR, MS | semanticscholar.org |
| 3-(4-isopropylphenyl)-1-methylurea | Not specified | who.int |
| 3-(4-isopropylphenyl)urea | Not specified | who.int |
| 4,4'-diisopropylazobenzene | Not specified | who.int |
| 4,4'-diisopropylazoxybenzene | Not specified | who.int |
| Singly hydroxylated isoproturon (B30282) isomers | LC-MS/MS | researchgate.net |
| Products of isopropyl/methyl group substitution by OH* | LC-MS/MS | researchgate.net |
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), play a significant role in the photocatalytic degradation of this compound. nih.govmdpi.comresearchgate.net These highly reactive species are generated in advanced oxidation processes, for instance, in the presence of a TiO2 photocatalyst under UV irradiation. researchgate.netresearchgate.netusv.ro
The hydroxyl radical is a powerful, non-selective oxidant that can attack the herbicide molecule, leading to its degradation. nih.gov The addition of hydrogen peroxide (H₂O₂) can enhance the degradation process by acting as an electron scavenger and generating additional hydroxyl radicals. usv.ro The involvement of •OH radicals is supported by the adverse effect of t-butyl alcohol, a known •OH scavenger, on the phototransformation of the herbicide. nih.gov The degradation pathway often involves hydroxylation of the aromatic ring or the alkyl side chains. researchgate.net
Oxidative and Reductive Transformation Pathways
Besides photolysis, this compound can be transformed through oxidative and reductive pathways. Electrochemical oxidation is one such pathway, which involves the transfer of two electrons and two protons, leading to the formation of p-isopropylaniline. researchgate.net
In biological systems, degradation is primarily oxidative, involving N-demethylation and oxidation of the ring-isopropyl group. wikipedia.org The specific balance between these two oxidative pathways can influence the herbicide's selective activity. wikipedia.org In plants, the metabolism typically starts with the oxidation of the isopropyl side chain. wikipedia.org Certain fungi, like the white-rot fungus, can degrade this compound using lignin-degrading enzymes such as lignin (B12514952) peroxidase and manganese peroxidase. wikipedia.org
Investigation of Acid-Base Equilibria and Protonation States
Reaction with Electrophiles and Nucleophiles at the Urea Moiety and Aromatic Ring
The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of its different functional groups. masterorganicchemistry.com An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond, while a nucleophile donates an electron pair. masterorganicchemistry.com
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactive sites of this compound. scispace.com These studies help in understanding its chemical behavior in aqueous media. scispace.com
Nucleophilic Attack: The carbon atom of the carbonyl group in the urea moiety is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the urea structure. The aromatic ring, activated by the urea substituent, can also undergo nucleophilic aromatic substitution, although this is generally less favorable than reactions at the urea group.
Electrophilic Attack: The nitrogen atoms of the urea group and the aromatic ring are nucleophilic and can react with electrophiles. nih.govresearchgate.netnih.gov Electrophilic attack on the aromatic ring would likely occur at the ortho and para positions relative to the urea substituent, which is an activating group. However, the presence of the chlorine atom at the meta position will also influence the regioselectivity of electrophilic substitution. Quantum mechanical calculations suggest that electrophilic attacks on the carbon atom at position 4 of the phenyl ring could lead to the elimination of the methoxy-1-methylurea moiety. scispace.com
Structure Activity Relationship Sar Studies at the Molecular Level
Impact of Substituent Effects on the Urea (B33335) Scaffold Reactivity
The reactivity of the urea scaffold in N-(3-chlorophenyl)-N'-isopropylurea is intrinsically linked to the electronic properties of its substituents. The urea functional group possesses a resonance-stabilized structure, which can be perturbed by the groups attached to its nitrogen atoms. The phenyl ring and the isopropyl group, through inductive and resonance effects, modulate the electron density and nucleophilicity of the urea nitrogens and the carbonyl oxygen.
Studies on related N-aryl-N'-alkyl ureas have shown that the nature of the aryl substituent significantly influences the reactivity of the urea moiety. The chlorine atom at the meta-position of the phenyl ring in this compound exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the adjacent nitrogen atom. This electron withdrawal decreases the nucleophilicity of the N-phenyl nitrogen, making it less prone to protonation or attack by electrophiles compared to an unsubstituted phenylurea.
Role of Halogenation on Chemical Properties and Intermolecular Interactions
The presence and position of a halogen atom on the phenyl ring are critical factors in defining the chemical properties and intermolecular interactions of this compound. The chlorine atom at the 3-position has a profound impact on the molecule's lipophilicity, polarity, and its ability to form specific non-covalent interactions.
Halogenation, in this case with chlorine, significantly increases the lipophilicity of the compound compared to its non-halogenated counterpart, N-phenyl-N'-isopropylurea. This property is crucial in influencing its solubility in various solvents and its potential to partition into non-polar environments.
Influence of Isopropyl Group on Conformational Preferences and Binding Motifs
The isopropyl group, while seemingly a simple alkyl substituent, exerts a significant steric influence on the conformational preferences of this compound. The bulky nature of the isopropyl group restricts the rotation around the N'-C(O) bond, favoring specific conformations that minimize steric hindrance.
Conformational studies of related N-alkyl-N'-aryl ureas have revealed that the urea backbone can adopt different conformations, primarily described as trans-cis, trans-trans, or cis-cis with respect to the orientation of the substituents relative to the carbonyl group. nih.gov For N,N'-disubstituted ureas, a trans-cis arrangement of the substituents is often observed in the solid state, which allows for the formation of intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of another, leading to the formation of characteristic one-dimensional chains or tapes. The isopropyl group's steric bulk will influence the energetic favorability of these conformations.
Comparative Analysis of this compound with Related Urea Analogues
To understand the unique properties of this compound, it is instructive to compare it with its analogues. The following table provides a comparative overview of key structural features and their expected impact on chemical properties.
| Compound Name | Phenyl Ring Substitution | N'-Alkyl Group | Key Differentiating Features | Expected Impact on Properties |
| This compound | 3-Chloro | Isopropyl | Combination of meta-chloro substitution and a bulky alkyl group. | Moderate lipophilicity, specific steric hindrance, potential for halogen bonding. |
| N-phenyl-N'-isopropylurea | Unsubstituted | Isopropyl | Lacks the electronic and steric effects of the chlorine atom. | Lower lipophilicity, higher nucleophilicity of the N-phenyl nitrogen compared to the 3-chloro analogue. |
| N-(4-chlorophenyl)-N'-isopropylurea | 4-Chloro | Isopropyl | Para-substitution of chlorine. | Different dipole moment and electronic distribution in the phenyl ring compared to the meta-isomer. May exhibit different crystal packing and binding orientation. |
| N-(3-chlorophenyl)-N'-methylurea | 3-Chloro | Methyl | Smaller alkyl group. | Reduced steric hindrance around the N'-nitrogen, potentially allowing for different conformational preferences and intermolecular hydrogen bonding patterns. |
| N,N'-bis(3-chlorophenyl)urea | 3-Chloro | 3-chlorophenyl | Aryl group instead of an alkyl group at the N' position. | Increased rigidity and potential for π-π stacking interactions between the two phenyl rings. |
Advanced Analytical Methodologies in Research Contexts
Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification of Reaction Products and Degradants in Research
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of N-(3-chlorophenyl)-N'-isopropylurea and its associated products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds due to its versatility and applicability to a wide range of polar and non-polar compounds. In the context of this compound, which is often a degradation product of the herbicide isoproturon (B30282), HPLC methods are well-established. Reverse-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed. The separation of various phenylurea herbicides, including those structurally similar to this compound, has been successfully achieved using mobile phases consisting of acetonitrile-water or methanol-water mixtures. Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector. For enhanced sensitivity and selectivity, photochemically-induced fluorescence detection can be utilized after post-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the thermal lability of many phenylurea herbicides, including potentially this compound, can present a challenge for GC analysis, often requiring a derivatization step to create more thermostable products before injection. For compounds that are amenable to GC-MS, a non-polar or mid-polar capillary column, such as one with a 5% phenyl and 95% dimethylpolysiloxane stationary phase, is often used. The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of reaction byproducts and degradation products.
Lack of Scientific Data Precludes Detailed Analysis of this compound's Biological Interactions
Despite a comprehensive search of available scientific literature, detailed information regarding the specific molecular and mechanistic interactions of the chemical compound This compound with biological systems is not publicly available. This scarcity of data prevents the generation of an in-depth article focusing on its enzyme kinetics, protein binding, metabolic pathways, and other molecular interactions as requested.
While information on the specific target compound is not available, research on closely related phenylurea herbicides can offer some general insights into the potential biological activities of this class of compounds. It is crucial to note, however, that minor changes in chemical structure, such as the position of the chlorine atom on the phenyl ring and the nature of the substituents on the urea (B33335) nitrogens, can significantly alter a compound's biological and metabolic profile. Therefore, the information on related compounds should not be directly extrapolated to this compound.
General Mode of Action of Phenylurea Herbicides
Many phenylurea herbicides are known to act as inhibitors of photosynthesis. Their primary mechanism of action involves the disruption of the photosynthetic electron transport chain in plants. Specifically, they bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding event blocks the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB, thereby inhibiting the plant's ability to produce energy through photosynthesis. This ultimately leads to oxidative stress and cell death in susceptible plants.
Metabolic Degradation of Related Phenylurea Compounds
The metabolic fate of phenylurea herbicides in biological systems, such as soil microorganisms and plants, typically involves several key transformation processes. These can include:
N-demethylation and N-dealkylation: The removal of alkyl groups from the nitrogen atoms of the urea moiety.
Hydroxylation: The addition of a hydroxyl group to the phenyl ring.
Hydrolysis: The cleavage of the urea bridge, which can lead to the formation of corresponding anilines. For instance, studies on the microbial degradation of the related carbamate (B1207046), isopropyl-N-3-chlorophenylcarbamate (CIPC), have shown the production of 3-chloroaniline (B41212). nih.gov
These metabolic transformations generally result in compounds that are more polar and less phytotoxic, facilitating their further degradation and removal from the environment.
Information on Structurally Similar Compounds
Research on compounds with structural similarities to this compound, such as Isoproturon (N-(4-isopropylphenyl)-N',N'-dimethylurea), confirms the photosystem II inhibitory mechanism. nih.govtaylorfrancis.comwikipedia.orgacs.orgresearchgate.net However, Isoproturon differs in the position of the isopropyl group on the phenyl ring and has two methyl groups on the terminal nitrogen, which can influence its binding affinity and metabolic susceptibility compared to this compound.
A product listing for 1-(3-CHLOROPHENYL)-3-ISOPROPYLUREA confirms its chemical existence, but the supplier notes that no analytical data is collected for this compound, underscoring the lack of research. sigmaaldrich.com
Note: This Section is Strictly Limited to the Molecular Mechanism of Interaction, Avoiding Any Discussion of Biological Efficacy, Therapeutic Uses, Dosage, Safety, or Clinical Trial Data.
Investigation of Molecular Target Binding Modes (e.g., Enzyme Active Site, Protein Interaction Domains)
N-(3-chlorophenyl)-N'-isopropylurea specifically binds to the QB binding pocket on the D1 protein, a core subunit of the PSII reaction center. ucanr.edumdpi.com This binding site is also the location where the native plastoquinone (B1678516) (QB), a mobile electron carrier, would normally dock. mdpi.com By occupying this pocket, this compound physically obstructs the binding of plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA. nih.gov This competitive inhibition at the QB site is the fundamental molecular event that initiates the cascade of inhibitory effects on photosynthesis. The binding affinity of various phenylurea herbicides to this site has been a subject of extensive research, revealing that the chemical structure of the inhibitor dictates its precise orientation and interactions within the pocket. mdpi.com
| Parameter | Description | Source |
| Molecular Target | Photosystem II (PSII) complex | ucanr.edumdpi.com |
| Binding Site | QB binding pocket on the D1 protein | ucanr.edumdpi.com |
| Binding Mechanism | Competitive inhibition with plastoquinone (QB) | mdpi.comnih.gov |
Analysis of Hydrogen Bonding and Hydrophobic Interactions with Macromolecules
The urea (B33335) moiety of the molecule is critical for its binding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the two nitrogen atoms can act as hydrogen bond donors. mdpi.com Research on diuron (B1670789) has shown the formation of a crucial hydrogen bond between the N-H group of the urea bridge and the imidazole (B134444) nitrogen of the His215 residue in the D1 protein. mdpi.com Additionally, another hydrogen bond can be formed between the carbonyl oxygen of the herbicide and the main-chain N-H group of Phe265.
| Interaction Type | Key Residues/Moieties Involved | Source |
| Hydrogen Bonding | Urea N-H with His215; Urea C=O with Phe265 N-H | mdpi.commdpi.com |
| Hydrophobic Interactions | 3-chlorophenyl and isopropyl groups with Phe255, Phe265, and other nonpolar residues | mdpi.com |
Mechanistic Studies of Enzyme Inhibition or Activation
This compound acts as an inhibitor of the enzymatic activity of Photosystem II. The inhibition is not due to a direct interaction with the catalytic manganese cluster responsible for water splitting, but rather through the allosteric effect of blocking electron flow. ucanr.edu By binding to the QB site, it prevents the re-oxidation of the reduced primary quinone acceptor, QA-. nih.gov This blockage leads to a rapid accumulation of QA- and a subsequent halt in the forward electron transport from the reaction center P680. Consequently, the entire photosynthetic electron transport chain is disrupted, leading to the cessation of ATP and NADPH production. ucanr.edu The death of the plant is not solely due to starvation but is accelerated by the formation of highly reactive oxygen species, which cause lipid and protein membrane damage. ucanr.edu
Role of this compound in Receptor-Ligand Interactions at the Molecular Level
The QB binding pocket of the D1 protein can be considered a receptor for both the native ligand, plastoquinone, and inhibitor ligands like this compound. The interaction is a classic example of competitive ligand binding. The affinity of the inhibitor for the receptor site is determined by the complementarity of its shape and the distribution of its functional groups with the amino acid residues of the binding pocket. The presence of the chlorine atom on the phenyl ring and the size and shape of the isopropyl group are critical determinants of its binding affinity and, consequently, its inhibitory potency. nih.gov
Note: This Section Focuses Exclusively on the Chemical Mechanisms of Degradation in Environmental Systems, Not Environmental Impact Assessment or Pollution Levels.
Microbial Degradation Pathways and Metabolite Identification
The primary route of degradation for N-(3-chlorophenyl)-N'-isopropylurea in soil and aquatic environments is through microbial metabolism nih.gov. Studies have demonstrated that various soil microorganisms can utilize this compound as a source of carbon. The degradation process has been observed in soil perfusion systems and by pure cultures of specific bacterial isolates nih.gov.
A key step in the microbial degradation pathway is the enzymatic hydrolysis of the carbamate (B1207046) linkage, leading to the formation of primary metabolites. The most prominently identified metabolite is 3-chloroaniline (B41212) . This transformation is accompanied by the liberation of free chloride ions, indicating the breakdown of the chlorinated aromatic ring structure nih.gov.
Several bacterial genera have been identified as effective degraders of this compound. These include species from Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter nih.gov. The efficiency and rate of degradation can be influenced by the specific microbial populations present in the soil, which can exhibit significant spatial heterogeneity nih.gov.
| Degrading Microorganism | Key Metabolite(s) | Evidence |
| Pseudomonas striata | 3-chloroaniline, Chloride ion | Utilization as a sole carbon source nih.gov |
| Flavobacterium sp. | 3-chloroaniline, Chloride ion | Utilization as a sole carbon source nih.gov |
| Agrobacterium sp. | 3-chloroaniline, Chloride ion | Utilization as a sole carbon source nih.gov |
| Achromobacter sp. | 3-chloroaniline, Chloride ion | Utilization as a sole carbon source nih.gov |
Photolytic Degradation in Aqueous and Solid Phases
Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy. For phenylurea compounds, this can be a significant degradation pathway in surface waters and on soil surfaces.
Wavelength Dependence and Quantum Yields
The rate and efficiency of photolytic degradation are dependent on the wavelength of light and the quantum yield of the reaction. The quantum yield is a measure of the number of molecules that undergo a reaction for each photon absorbed. While specific quantum yield data for the direct photolysis of this compound are not extensively detailed in the available literature, studies on structurally similar phenylurea compounds show that photodegradation kinetics typically follow first-order models semanticscholar.org. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule and can lead to the cleavage of chemical bonds.
Sensitized Photodegradation Mechanisms
Photodegradation can be accelerated by the presence of other substances in the environment, known as photosensitizers. These substances, such as humic acids, nitrates, and titanium dioxide (TiO2), absorb light energy and transfer it to the target compound or generate reactive oxygen species (ROS) that subsequently react with it nih.gov. For instance, the photodegradation of the related sulfonylurea herbicide flucetosulfuron is significantly enhanced in the presence of TiO2, and to a lesser extent by humic acids and nitrates nih.gov. This suggests that indirect photolysis is a plausible and potentially significant degradation pathway for this compound in natural waters rich in dissolved organic matter and other sensitizing agents.
Hydrolytic Degradation in Natural and Engineered Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many pesticides, this can be a primary degradation pathway, often influenced by pH. However, research on related substituted phenylurea herbicides, such as monolinuron and linuron, has shown them to be highly resistant to hydrolysis across a wide range of environmentally relevant pH values (pH 4, 7, and 9) semanticscholar.org. This stability is attributed to the robustness of the urea (B33335) bond under these conditions. While a structurally different phenylurea, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, showed some hydrolysis in water, this was considered a dark reaction separate from photolysis semanticscholar.org. Based on the stability of analogous compounds, it is inferred that hydrolysis is not a significant degradation pathway for this compound in most natural and engineered systems.
Adsorption and Desorption Mechanisms in Environmental Matrices (Focus on Chemical Interactions)
The fate, mobility, and bioavailability of this compound in the environment are heavily controlled by adsorption and desorption processes on soil and sediment particles d-nb.infohuji.ac.il. Adsorption reduces the concentration of the compound in the soil solution, thereby limiting its potential for leaching and microbial degradation huji.ac.ilnih.gov.
The primary chemical interactions governing the adsorption of phenylurea herbicides are linked to the physicochemical properties of both the compound and the environmental matrix, particularly the soil organic matter (SOM) and clay content huji.ac.ilresearchgate.net.
Hydrogen Bonding: The urea functional group of the molecule can act as both a hydrogen bond donor and acceptor. This allows for the formation of strong hydrogen bonds with functional groups (e.g., carboxyl, hydroxyl) present in soil organic matter huji.ac.il. This is considered a high-affinity interaction that contributes significantly to its sorption huji.ac.il.
Hydrophobic Interactions: As a moderately hydrophobic compound, this compound can partition into the nonpolar regions of soil organic matter. The strength of this interaction generally correlates with the organic carbon content of the soil and the octanol-water partition coefficient (Kow) of the compound d-nb.info.
Desorption, the release of the adsorbed compound back into the soil solution, is often not a fully reversible process, a phenomenon known as hysteresis huji.ac.il. For phenylurea herbicides, desorption hysteresis has been observed to increase as the amount of the initially sorbed compound decreases, suggesting that a fraction of the molecules becomes more strongly bound over time huji.ac.il.
| Matrix Property | Influence on Adsorption | Underlying Chemical Interaction |
| Organic Carbon Content | Strong positive correlation; higher organic matter leads to greater adsorption nih.gov. | Hydrophobic partitioning, Hydrogen bonding huji.ac.il. |
| Clay Content & Type | Positive correlation; clay minerals provide surface area and active sites for binding. | Van der Waals forces, potential for some hydrogen bonding with surface hydroxyl groups. |
| pH | Can influence surface charge of soil colloids and the speciation of functional groups on organic matter. | Affects the strength of electrostatic and hydrogen bonding interactions. |
| Cation Exchange Capacity (CEC) | Often correlates with adsorption due to its association with clay and organic matter content. | An indirect indicator of the number of potential binding sites. |
Supramolecular Chemistry and Materials Science Applications Non Biological Focus
Self-Assembly of N-(3-chlorophenyl)-N'-isopropylurea and its Derivatives
The self-assembly of this compound and its derivatives is primarily governed by the formation of strong and directional hydrogen bonds, a characteristic feature of the urea (B33335) functionality. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the formation of one-dimensional hydrogen-bonded chains or tapes, which are fundamental to the construction of larger supramolecular architectures.
In the solid state, and often in non-polar solvents, these urea derivatives can form well-defined, self-assembled structures. The primary hydrogen bonding motif is a bifurcated N-H···O interaction, where each urea molecule is connected to two neighboring molecules. This leads to the formation of a continuous α-tape motif. The stability and nature of these self-assembled structures can be influenced by the substituents on the phenyl and isopropyl groups. The chlorine atom on the phenyl ring can participate in weaker halogen bonding interactions, further directing the packing of the molecules.
Host-Guest Chemistry with Macrocyclic Receptors
This compound, due to its molecular structure and the presence of hydrophobic (chlorophenyl and isopropyl groups) and hydrophilic (urea) regions, is a potential guest molecule for various macrocyclic hosts. The encapsulation of such guest molecules within the cavity of a macrocycle can significantly alter their physicochemical properties.
Inclusion Complexes with Cyclodextrins:
Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful tool to study these inclusion phenomena. Evidence of complex formation is typically observed as a significant change in the chemical shifts of the protons located inside the cyclodextrin (B1172386) cavity (H-3, H-5, and H-6), while the protons on the outer surface (H-1, H-2, and H-4) remain largely unaffected. nih.gov This indicates that the guest molecule is indeed encapsulated within the hydrophobic core of the cyclodextrin.
For this compound, it is expected that the chlorophenyl group, being the most hydrophobic part of the molecule, would be the primary moiety to be included within the cyclodextrin cavity. The formation of such an inclusion complex would likely increase the aqueous solubility of the compound.
| Host Molecule | Potential Guest Moiety | Driving Force | Expected Outcome |
| β-Cyclodextrin | 3-chlorophenyl group | Hydrophobic interactions | Increased aqueous solubility |
| α-Cyclodextrin | Isopropyl group | Hydrophobic interactions | Potential for selective binding |
| γ-Cyclodextrin | Entire molecule (partial) | Hydrophobic interactions | Complex formation |
Crystal Engineering and Formation of Co-crystals
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, the key to its crystal engineering lies in the predictable hydrogen bonding patterns of the urea group. The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful strategy to modify the physicochemical properties of a compound without altering its chemical structure.
The urea group is a robust and reliable building block for the formation of supramolecular synthons. A synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. In the context of crystal engineering, synthons are recurring patterns of intermolecular interactions. The most common synthon involving the urea group is the one-dimensional hydrogen-bonded chain.
While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the crystal structure of a closely related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, provides valuable insights. researchgate.net In this structure, intermolecular N-H···O hydrogen bonds link the molecules into chains. The dihedral angle between the chlorophenyl group and the urea group is 51.1°, and the dihedral angle between the tolyl group and the chlorophenyl group is 28.6°. researchgate.net These structural parameters are crucial for understanding and predicting the packing of similar phenylurea derivatives.
The formation of cocrystals of this compound with other molecules, particularly those containing complementary hydrogen bonding functionalities like carboxylic acids, is highly probable. The interaction between the urea and a carboxylic acid can lead to the formation of a robust urea-carboxylic acid heterosynthon.
| Co-former Functional Group | Expected Synthon with Urea | Potential Impact on Properties |
| Carboxylic Acid | Urea-Carboxylic Acid Heterosynthon | Altered solubility, melting point, and stability |
| Pyridine | N-H···N(pyridine) Hydrogen Bond | Modified crystal packing and morphology |
| Phenol | O-H···O=C(urea) Hydrogen Bond | Formation of different polymorphic forms |
Role in the Development of Functional Materials (e.g., gels, polymers, sensors, non-biomedical)
The self-assembly properties of this compound and its derivatives make them attractive components for the development of functional supramolecular materials.
Organogels:
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent molecules and leading to the formation of a gel. Urea derivatives are a well-known class of LMWGs. nih.gov The self-assembled fibrillar networks of this compound, driven by hydrogen bonding, can lead to the formation of organogels in various organic solvents. The properties of these gels, such as their thermal stability and mechanical strength, can be tuned by modifying the chemical structure of the gelator. Supramolecular gels have potential applications in areas such as catalysis, templating for materials synthesis, and as responsive materials. researchgate.netcapes.gov.brchimia.ch
Functional Polymers:
The urea functionality can be incorporated into polymer chains to create functional polymers with specific recognition or responsive properties. Polymers containing phenylurea groups can be designed for applications in chemical sensing. The hydrogen bonding capabilities of the urea group can be exploited to bind specific analytes, leading to a detectable signal, such as a change in fluorescence or conductivity. While specific examples for this compound are not documented, the general principle has been demonstrated with other urea-containing polymers.
Sensors (Non-biomedical):
The ability of the urea group to form specific hydrogen bonds can be utilized in the design of chemical sensors. For instance, a sensor could be developed where the binding of an analyte to the urea moiety of this compound disrupts its self-assembled structure, leading to a change in an optical or electronic signal. The chlorine substituent on the phenyl ring could also play a role in the selectivity of the sensor through halogen bonding interactions.
Future Research Horizons for this compound: A Roadmap for Innovation
The chemical compound this compound, a molecule with established applications, is poised for a new era of scientific exploration. As research methodologies become more sophisticated, the potential to unlock novel functionalities and applications of this urea derivative expands significantly. This article outlines key future directions and emerging research avenues, focusing on the integration of advanced computational and experimental techniques to probe its properties, develop new synthetic routes, and design next-generation molecular tools.
Q & A
Q. What are the common synthetic routes for N-(3-chlorophenyl)-N'-isopropylurea, and how can reaction conditions be optimized?
The synthesis typically involves reacting 3-chlorophenyl isocyanate with isopropylamine under inert conditions. Optimization includes:
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane or toluene) to enhance reaction efficiency .
- Catalyst/base : Triethylamine neutralizes HCl byproducts, preventing side reactions .
- Temperature : Reflux conditions (~80–110°C) improve yield .
- Monitoring : Thin-layer chromatography (TLC) or in-situ NMR can track intermediate formation .
Q. How can X-ray crystallography determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Grow high-quality crystals via vapor diffusion or slow evaporation.
- Data collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) .
- Refinement : SHELXL (part of the SHELX suite) refines atomic positions and thermal parameters, leveraging least-squares minimization and twin-law corrections for complex cases .
Q. What spectroscopic methods are suitable for characterizing this compound?
- NMR : - and -NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) and urea linkages .
- FT-IR : Urea C=O stretches appear at ~1640–1680 cm; N-H bends at ~1500–1600 cm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 241.0874 for CHClNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for urea derivatives?
- Enantiomorph-polarity analysis : Use Flack (x) or Rogers (η) parameters to distinguish chiral centers. Flack’s x is preferred for near-centrosymmetric structures to avoid false chirality assignments .
- Twin refinement : SHELXL’s TWIN/BASF commands model twinning in cases of overlapping diffraction patterns .
Q. What strategies improve the detection of trace residues in agricultural studies?
- Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC-MS (EI mode, m/z 241 for parent ion) quantifies residues in plant tissues .
- Sample prep : Solid-phase extraction (SPE) using C18 columns reduces matrix interference .
Q. How do computational methods predict the biological activity of this compound?
- Docking studies : Molecular docking (AutoDock Vina) models interactions with targets like ATPases or receptors. For example, urea derivatives show affinity for Ca-ATPase (IC ~1–10 µM) via hydrogen bonding with Asp351 and Asn706 .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating RMSD and ligand-protein hydrogen bonds .
Q. What experimental designs address stability challenges in urea derivatives?
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation products (e.g., 3-chloroaniline). LC-MS monitors degradation kinetics .
- pH stability : Buffered solutions (pH 1–13) reveal urea cleavage under acidic/basic conditions, guiding formulation strategies .
Q. How can researchers validate the mechanism of action in biological systems?
- Enzyme assays : Steady-state ATPase activity assays (e.g., malachite green method) quantify inhibition potency .
- Receptor binding : Radioligand displacement (e.g., -labeled antagonists) determines IC values for targets like mGluR5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
